molecular formula C16H28N2O4 B3232431 Racamic-(3ar,8ar)-6-tert-butyl 3a-ethyl octahydropyrrolo[3,4-d]azepine-3a,6(2h)-dicarboxylate CAS No. 1341035-11-7

Racamic-(3ar,8ar)-6-tert-butyl 3a-ethyl octahydropyrrolo[3,4-d]azepine-3a,6(2h)-dicarboxylate

Cat. No.: B3232431
CAS No.: 1341035-11-7
M. Wt: 312.40
InChI Key: XDROUGXTKMAWFF-LRDDRELGSA-N
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Description

Racamic-(3ar,8ar)-6-tert-butyl 3a-ethyl octahydropyrrolo[3,4-d]azepine-3a,6(2h)-dicarboxylate is a complex organic compound with a unique structure that includes a pyrroloazepine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Racamic-(3ar,8ar)-6-tert-butyl 3a-ethyl octahydropyrrolo[3,4-d]azepine-3a,6(2h)-dicarboxylate typically involves multiple steps, starting from simpler organic molecules. The process may include:

    Formation of the Pyrroloazepine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of Substituents: The tert-butyl and ethyl groups are introduced through alkylation reactions.

    Esterification: The dicarboxylate groups are formed through esterification reactions, often using reagents like alcohols and acid chlorides under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in batch or continuous flow reactors.

Chemical Reactions Analysis

Types of Reactions

Racamic-(3ar,8ar)-6-tert-butyl 3a-ethyl octahydropyrrolo[3,4-d]azepine-3a,6(2h)-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, especially at the ester groups, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Racamic-(3ar,8ar)-6-tert-butyl 3a-ethyl octahydropyrrolo[3,4-d]azepine-3a,6(2h)-dicarboxylate has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or mechanical properties.

    Biological Studies: It can be used in studies of enzyme interactions and receptor binding due to its complex structure.

Mechanism of Action

The mechanism of action of Racamic-(3ar,8ar)-6-tert-butyl 3a-ethyl octahydropyrrolo[3,4-d]azepine-3a,6(2h)-dicarboxylate involves its interaction with specific molecular targets. These targets could include enzymes or receptors, where the compound binds and modulates their activity. The exact pathways involved would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • rac-tert-butyl (3aR,6aR)-3a-(trifluoromethyl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate
  • rac-(3aR,6aS)-5-[(tert-butoxy)carbonyl]-2-oxo-octahydropyrrolo[3,4-b]pyrrole-3a-carboxylic acid

Uniqueness

Racamic-(3ar,8ar)-6-tert-butyl 3a-ethyl octahydropyrrolo[3,4-d]azepine-3a,6(2h)-dicarboxylate is unique due to its specific combination of substituents and the pyrroloazepine ring system

Properties

IUPAC Name

6-O-tert-butyl 3a-O-ethyl (3aR,8aR)-1,2,3,4,5,7,8,8a-octahydropyrrolo[3,4-d]azepine-3a,6-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28N2O4/c1-5-21-13(19)16-7-9-18(14(20)22-15(2,3)4)8-6-12(16)10-17-11-16/h12,17H,5-11H2,1-4H3/t12-,16-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDROUGXTKMAWFF-LRDDRELGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C12CCN(CCC1CNC2)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@]12CCN(CC[C@H]1CNC2)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Racamic-(3ar,8ar)-6-tert-butyl 3a-ethyl octahydropyrrolo[3,4-d]azepine-3a,6(2h)-dicarboxylate
Reactant of Route 2
Racamic-(3ar,8ar)-6-tert-butyl 3a-ethyl octahydropyrrolo[3,4-d]azepine-3a,6(2h)-dicarboxylate
Reactant of Route 3
Racamic-(3ar,8ar)-6-tert-butyl 3a-ethyl octahydropyrrolo[3,4-d]azepine-3a,6(2h)-dicarboxylate
Reactant of Route 4
Reactant of Route 4
Racamic-(3ar,8ar)-6-tert-butyl 3a-ethyl octahydropyrrolo[3,4-d]azepine-3a,6(2h)-dicarboxylate
Reactant of Route 5
Reactant of Route 5
Racamic-(3ar,8ar)-6-tert-butyl 3a-ethyl octahydropyrrolo[3,4-d]azepine-3a,6(2h)-dicarboxylate
Reactant of Route 6
Reactant of Route 6
Racamic-(3ar,8ar)-6-tert-butyl 3a-ethyl octahydropyrrolo[3,4-d]azepine-3a,6(2h)-dicarboxylate

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